Cas no 2728-61-2 (Phenylalanine,N-(2,2,2-trifluoroacetyl)-)

Phenylalanine, N-(2,2,2-trifluoroacetyl)- is a chemically modified derivative of the amino acid phenylalanine, featuring a trifluoroacetyl protecting group at the amine position. This modification enhances its utility in peptide synthesis and organic chemistry, where selective protection and deprotection strategies are critical. The trifluoroacetyl group offers stability under acidic conditions while remaining labile to basic hydrolysis, facilitating controlled reactions. Its fluorine atoms contribute to improved solubility in organic solvents, making it suitable for use in hydrophobic environments. This compound is particularly valuable in pharmaceutical research and fine chemical synthesis, where precise functional group manipulation is required. Its high purity and consistent performance ensure reliable results in complex synthetic pathways.
Phenylalanine,N-(2,2,2-trifluoroacetyl)- structure
2728-61-2 structure
商品名:Phenylalanine,N-(2,2,2-trifluoroacetyl)-
CAS番号:2728-61-2
MF:C11H10NO3F3
メガワット:261.1972
CID:276698
PubChem ID:99728

Phenylalanine,N-(2,2,2-trifluoroacetyl)- 化学的及び物理的性質

名前と識別子

    • Phenylalanine,N-(2,2,2-trifluoroacetyl)-
    • 3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
    • NSC192720
    • 3-PHENYL-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOIC ACID
    • NSC-522635
    • WVHMOENDFIKQBZ-UHFFFAOYSA-N
    • EN300-7443931
    • 3-phenyl-2-(trifluoroacetamido)propanoic acid
    • 350-09-4
    • NSC 192720
    • 2728-61-2
    • SCHEMBL5180357
    • Trifluoracetyl-D,L-phenylalanin
    • NSC522635
    • Trifluoroacetyl-L-phenylalanine
    • CHEMBL3252145
    • (S)-N-(trifluoroacetyl)phenylalanine
    • L-Phenylalanine, N-(trifluoroacetyl)-
    • (R)-N-(trifluoroacetyl)phenylalanine
    • Z398804952
    • DTXSID30275946
    • NSC-192720
    • AKOS009370039
    • インチ: InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)
    • InChIKey: WVHMOENDFIKQBZ-UHFFFAOYSA-N
    • ほほえんだ: FC(F)(F)C(NC(C(O)=O)CC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 261.06127767g/mol
  • どういたいしつりょう: 261.06127767g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

Phenylalanine,N-(2,2,2-trifluoroacetyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7443931-0.1g
3-phenyl-2-(trifluoroacetamido)propanoic acid
2728-61-2 95.0%
0.1g
$66.0 2025-03-21
Enamine
EN300-7443931-2.5g
3-phenyl-2-(trifluoroacetamido)propanoic acid
2728-61-2 95.0%
2.5g
$503.0 2025-03-21
Enamine
EN300-7443931-0.25g
3-phenyl-2-(trifluoroacetamido)propanoic acid
2728-61-2 95.0%
0.25g
$92.0 2025-03-21
Aaron
AR01XLJ9-5g
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
5g
$1047.00 2023-12-15
1PlusChem
1P01XLAX-1g
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
1g
$368.00 2024-05-08
1PlusChem
1P01XLAX-5g
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
5g
$981.00 2024-05-08
Aaron
AR01XLJ9-1g
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
1g
$377.00 2025-02-14
Enamine
EN300-7443931-1.0g
3-phenyl-2-(trifluoroacetamido)propanoic acid
2728-61-2 95.0%
1.0g
$256.0 2025-03-21
1PlusChem
1P01XLAX-50mg
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
50mg
$111.00 2024-05-08
1PlusChem
1P01XLAX-500mg
L-Phenylalanine, N-(trifluoroacetyl)-
2728-61-2 95%
500mg
$270.00 2024-05-08

Phenylalanine,N-(2,2,2-trifluoroacetyl)- 関連文献

Phenylalanine,N-(2,2,2-trifluoroacetyl)-に関する追加情報

Comprehensive Overview of Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2): Properties, Applications, and Innovations

Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2) is a chemically modified derivative of the essential amino acid L-phenylalanine, widely recognized for its role in pharmaceutical synthesis and biochemical research. This compound, characterized by the introduction of a trifluoroacetyl group, exhibits unique properties that make it invaluable in peptide synthesis, drug development, and proteomics studies. With the growing demand for precision medicine and advanced therapeutic agents, N-(2,2,2-trifluoroacetyl)-phenylalanine has garnered significant attention for its versatility and efficacy in modern scientific applications.

The molecular structure of CAS 2728-61-2 features a phenylalanine backbone coupled with a trifluoroacetyl protecting group, which enhances its stability and reactivity in organic reactions. This modification is particularly useful in solid-phase peptide synthesis (SPPS), where protecting groups are critical to prevent unwanted side reactions. Researchers frequently employ this compound to achieve high-purity peptide sequences, a process central to developing targeted therapies for conditions like diabetes, cancer, and neurodegenerative diseases—topics dominating current biomedical discussions.

In the context of green chemistry and sustainable practices, Phenylalanine,N-(2,2,2-trifluoroacetyl)- aligns with the industry's shift toward eco-friendly reagents. Its efficient coupling reactions reduce waste generation, addressing the "sustainable synthesis" trend frequently searched in academic and industrial forums. Moreover, its compatibility with automated peptide synthesizers underscores its relevance in high-throughput screening—a hot topic in AI-driven drug discovery platforms.

From a commercial perspective, CAS 2728-61-2 is available in high purity grades (≥95%–99%), catering to stringent regulatory requirements in Good Manufacturing Practice (GMP) settings. This ensures its applicability in biopharmaceutical production, another frequently queried term in search engines. The compound’s role in producing peptide-based vaccines and diagnostic markers further highlights its intersection with global health priorities, such as pandemic preparedness and personalized medicine.

Ongoing research explores the potential of N-(2,2,2-trifluoroacetyl)-phenylalanine in cryo-electron microscopy (cryo-EM) studies, where its electron-dense fluorine atoms aid in visualizing protein structures. This aligns with the surge in searches for "structural biology tools" and "drug design techniques." Additionally, its use in isotope labeling for nuclear magnetic resonance (NMR) spectroscopy positions it as a critical tool for metabolic pathway analysis—a subject of interest in cancer metabolism research.

In summary, Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2) bridges fundamental chemistry and cutting-edge biomedical applications. Its multifaceted utility in peptide synthesis, drug discovery, and structural biology ensures its prominence in both academic literature and industrial workflows. As scientific inquiries increasingly focus on precision therapeutics and sustainable methodologies, this compound is poised to remain a cornerstone of innovative research.

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